molecular formula C7H4ClF3IN B8677738 5-Chloro-2-iodo-4-(trifluoromethyl)aniline

5-Chloro-2-iodo-4-(trifluoromethyl)aniline

Cat. No.: B8677738
M. Wt: 321.46 g/mol
InChI Key: DSJZKFRIHSLPBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-iodo-4-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C7H4ClF3IN and its molecular weight is 321.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H4ClF3IN

Molecular Weight

321.46 g/mol

IUPAC Name

5-chloro-2-iodo-4-(trifluoromethyl)aniline

InChI

InChI=1S/C7H4ClF3IN/c8-4-2-6(13)5(12)1-3(4)7(9,10)11/h1-2H,13H2

InChI Key

DSJZKFRIHSLPBQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)N)Cl)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Iodine monochloride (1.5 g) was added in one portion to a mixture of 3-chloro-4-trifluoromethylaniline (1.7 g), sodium acetate trihydrate (2.2 g), and acetic acid (10 ml) at room temperature. After 30 min aqueous sodium bicarbonate/sodium sulfite was added and the mixture extracted with diethyl ether. The organic phase was dried over Na2SO4, filtered and evaporated. The residue was purified by chromatography (ethyl acetate-hexane) to afford the title compound, 2.2 g.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
sodium bicarbonate sodium sulfite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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